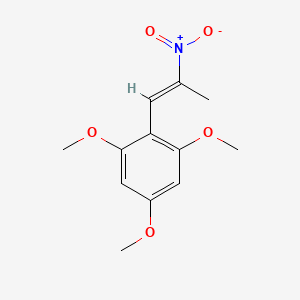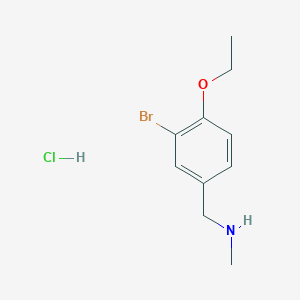
N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide and related compounds typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which allows for the introduction of the methanesulfonamide group into aromatic rings. A one-step synthesis method for 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides has been reported, showcasing the versatility and efficiency of these approaches in synthesizing complex organic molecules (Sakamoto et al., 1988).
Aplicaciones Científicas De Investigación
Quantum Chemical Investigations
A quantum chemical investigation using Density Functional Theory (DFT) was conducted on N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide and similar compounds. This study focused on molecular conformation, NMR chemical shifts, and vibrational transitions, employing B3LYP exchange correlation for calculations. The vibrational wavenumbers were calculated, and complete assignments were made based on the total energy distribution (TED) of the vibrational modes, using the scaled quantum mechanics (SQM) method. Furthermore, 1H and 13C NMR chemical shifts were calculated using the GIAO method, comparing these calculations with experimental values to validate the accuracy of the study (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Characterization of Sulfonamide Derivatives
Research on the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives, including their nickel(II) and cobalt(II) complexes, has been conducted. These studies explore the structure of sulfonamide compounds using various analytical methods such as elemental analyses, FT-IR, NMR, LC–MS, and UV–Vis spectrometry. The antibacterial activities of these compounds were evaluated against both gram-positive and gram-negative bacteria, showing that the ligands have more activity than their complexes against the tested bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Microbial Metabolism of Methanesulfonic Acid
A comprehensive study on the microbial metabolism of methanesulfonic acid highlights its role as a stable strong acid and a key intermediate in the biogeochemical cycling of sulfur. Methanesulfonic acid is produced in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and is utilized by various aerobic bacteria as a sulfur source for growth. Some specialized methylotrophs can use it as a carbon and energy substrate, initiating oxidation with methanesulfonate monooxygenase. This research discusses the properties and molecular biology of methanesulfonate monooxygenase, providing insights into the biodegradation processes of methanesulfonic acid (Kelly & Murrell, 1999).
Propiedades
IUPAC Name |
N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-14-8-7-9-15(12-14)13-20(18,19)17-16-10-5-3-2-4-6-11-16/h7-9,12,16-17H,2-6,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFNWJQPYSVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)

![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)

![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)